

Application Notes and Protocols for Kinase Assay with (3S,4S)-PF-06459988

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Compound of Interest

Compound Name: (3S,4S)-PF-06459988

Cat. No.: B8180666

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Introduction

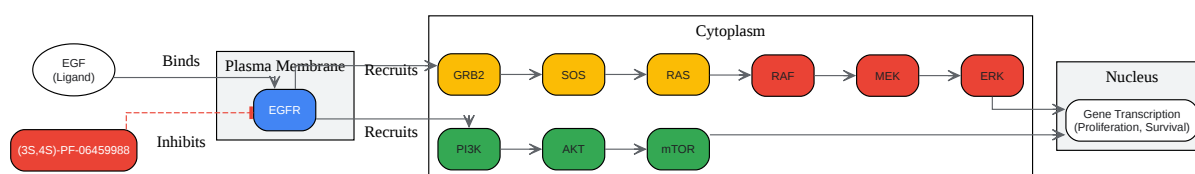
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Mutations in the EGFR gene can lead to its constitutive activation, a key driver in the development and progression of various cancers, notably non-small cell lung cancer (NSCLC).[4] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, limits their long-term effectiveness.[5]

PF-06459988 is a third-generation, irreversible EGFR inhibitor that demonstrates high potency and selectivity for T790M-containing EGFR mutants while sparing the wild-type (WT) form.[5] This selectivity is crucial for minimizing off-target effects and associated toxicities. The molecule of interest for this protocol, **(3S,4S)-PF-06459988**, is the less active S-enantiomer of the potent (3R,4R)-PF-06459988.[3] Understanding the activity profile of individual enantiomers is a critical aspect of drug development.

These application notes provide a detailed protocol for a biochemical kinase assay to evaluate the inhibitory activity of **(3S,4S)-PF-06459988** against the clinically relevant EGFR T790M mutant kinase. The described assay utilizes the ADP-Glo™ Kinase Assay technology, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6][7]

Signaling Pathway

The EGFR signaling pathway is a complex network that, upon activation by ligands such as EGF, triggers multiple downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways ultimately regulate gene transcription and drive cellular processes like proliferation and survival.[7][8] Irreversible inhibitors like PF-06459988 covalently bind to a cysteine residue in the ATP-binding site of EGFR, blocking its kinase activity and downstream signaling.



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EGFR Signaling Pathway and Point of Inhibition.

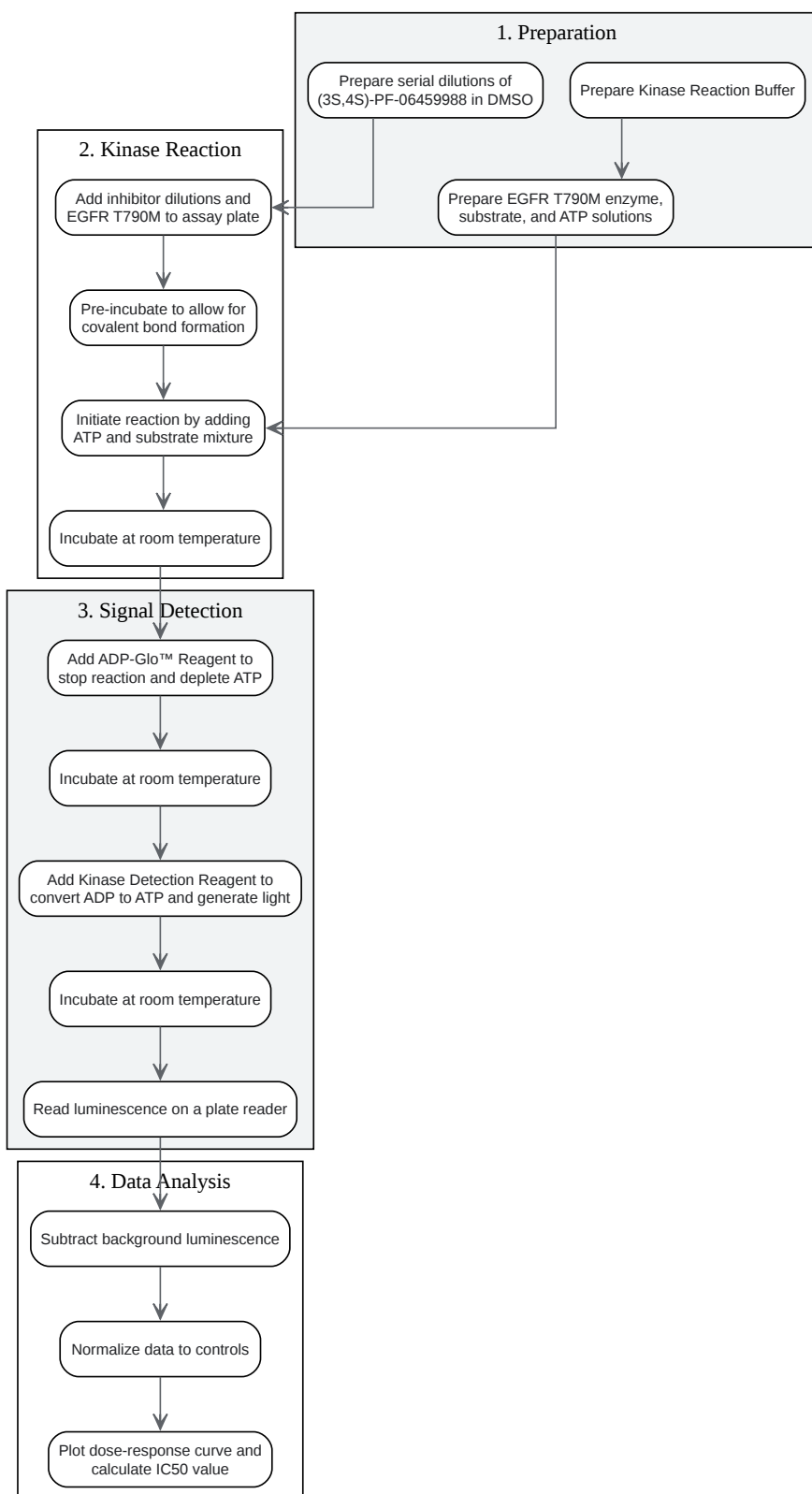
Quantitative Data

The following table summarizes the reported inhibitory activities of the active enantiomer, (3R,4R)-PF-06459988. While specific IC₅₀ values for **(3S,4S)-PF-06459988** are not readily available in the public domain, it is consistently reported as the less active enantiomer.[3]

Compound	Target Cell Line	EGFR Mutation Status	IC50 (nM)
(3R,4R)-PF-06459988	NCI-H1975	L858R/T790M	13[9]
(3R,4R)-PF-06459988	PC-9	Del E746-A750	140[9]
(3R,4R)-PF-06459988	A549	Wild-Type	5100[9]
(3S,4S)-PF-06459988	NCI-H1975	L858R/T790M	Significantly less active[3]

Experimental Workflow

The workflow for the kinase assay involves preparation of reagents, execution of the kinase reaction, and detection of the resulting signal.



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Kinase Assay Experimental Workflow.

Experimental Protocol: EGFR T790M Kinase Assay

This protocol is adapted from standard procedures for the ADP-Glo™ Kinase Assay with EGFR T790M.[1][6][7]

Materials and Reagents:

- **(3S,4S)-PF-06459988**
- Recombinant human EGFR T790M kinase
- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP
- Kinase Reaction Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50μM DTT)[6]
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- DMSO
- White, opaque 96-well or 384-well assay plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

Procedure:

- Compound Preparation:
 - Prepare a 10 mM stock solution of **(3S,4S)-PF-06459988** in 100% DMSO.
 - Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should not exceed 1%.

- Assay Setup:
 - Prepare a master mix of the kinase reaction components. For each reaction, you will need the appropriate concentrations of EGFR T790M enzyme and the peptide substrate in the kinase reaction buffer.
 - In a white assay plate, add 1 μ L of each diluted compound to the respective wells. Include wells for "no inhibitor" (DMSO only) as a positive control and "no enzyme" as a negative control (background).
- Kinase Reaction:
 - Add 10 μ L of the EGFR T790M enzyme solution to each well, except for the "no enzyme" control wells.
 - Pre-incubate the plate at room temperature for 30-60 minutes. This step is particularly important for irreversible inhibitors to allow for covalent bond formation.
 - Prepare an ATP solution at the desired concentration in the kinase reaction buffer.
 - Initiate the kinase reaction by adding 10 μ L of the ATP solution to all wells.
 - Incubate the plate at room temperature for 60 minutes.
- Luminescence Detection:
 - Following the kinase reaction incubation, add 20 μ L of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.
 - Add 40 μ L of Kinase Detection Reagent to each well. This reagent will convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
 - Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

- Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - Subtract the average luminescence signal from the "no enzyme" control wells from all other measurements to correct for background.
 - Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the background as 0% activity.
 - Plot the percent inhibition versus the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Disclaimer: This protocol is intended for research use only. Please refer to the manufacturer's instructions for specific reagents and kits. Appropriate safety precautions should be taken when handling all chemical reagents.

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